1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative, followed by the introduction of the piperazine moiety. The reaction conditions may include:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate signaling pathways, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea
- 1-(3,4-Dimethoxyphenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the phenylpiperazine moiety could influence its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-9-8-17(16-20(19)28-2)23-21(26)22-10-11-24-12-14-25(15-13-24)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNAFORZNZOMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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